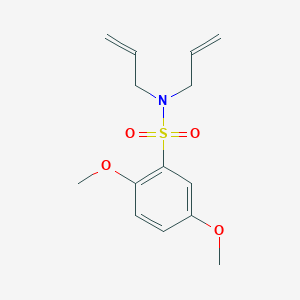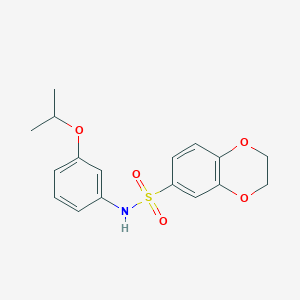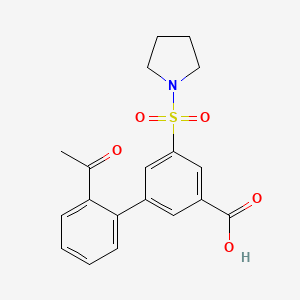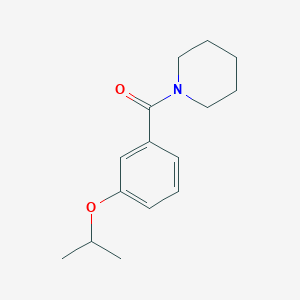![molecular formula C23H30N2O2 B5297120 3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide, also known as Dibenzoylmorpholine (DBM), is a synthetic compound that has gained popularity in the field of scientific research. DBM is a small molecule that is used as a research tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of protein synthesis. DBM has been found to bind to the ribosome, the cellular structure responsible for protein synthesis, and inhibit the elongation of the polypeptide chain. This inhibition leads to the accumulation of incomplete polypeptides, which can lead to cell death.
Biochemical and Physiological Effects:
DBM has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, DBM has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. DBM has also been found to have antioxidant effects, and may be useful in the treatment of oxidative stress-related diseases such as cardiovascular disease.
実験室実験の利点と制限
DBM has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a variety of biological activities. However, there are also limitations to its use. DBM has relatively low solubility in water, which can make it difficult to use in aqueous systems. Additionally, DBM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for research on DBM. One area of interest is the development of DBM derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of DBM, which may lead to the development of new drugs that target protein synthesis. Additionally, DBM may be useful in the development of new treatments for a variety of diseases, including cancer, neurodegenerative diseases, and infectious diseases.
合成法
DBM can be synthesized using a multistep process that involves the reaction of 2,2-diphenylethylamine with benzoyl chloride to form 2,2-diphenylethyl benzamide. The benzamide is then reacted with morpholine in the presence of a base to form DBM. The purity of the final product can be improved by recrystallization.
科学的研究の応用
DBM has been used as a research tool in various fields of study, including cancer research, neurodegenerative disease research, and infectious disease research. DBM has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBM has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DBM has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
特性
IUPAC Name |
3-[2-(2,2-diphenylethyl)morpholin-4-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24(2)23(26)13-14-25-15-16-27-21(18-25)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWASMOWOCCPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)



![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
